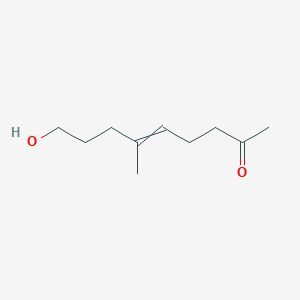

9-Hydroxy-6-methylnon-5-EN-2-one

Description

Contextualization within Branched Unsaturated Ketones and Hydroxyketones

To fully appreciate the scientific interest in 9-Hydroxy-6-methylnon-5-en-2-one, it is essential to understand its classification within two significant families of organic compounds: branched unsaturated ketones and hydroxyketones.

Branched Unsaturated Ketones:

Unsaturated ketones are organic compounds that contain a ketone functional group and at least one carbon-carbon double or triple bond. quora.com When the double bond is adjacent to the carbonyl group, they are specifically referred to as α,β-unsaturated ketones, a structural motif that leads to unique reactivity. fiveable.mefiveable.me The term "branched" indicates the presence of alkyl side groups attached to the main carbon chain. In the case of this compound, the methyl group at the sixth carbon position designates it as a branched ketone. This class of compounds is significant in organic synthesis and is found in many biologically active natural products. fiveable.me

Hydroxyketones:

Hydroxyketones are compounds that possess both a hydroxyl (-OH) group and a ketone (C=O) group. Their chemical behavior is influenced by the relative positions of these two functional groups. α-hydroxy ketones, for instance, are valuable intermediates in the synthesis of complex molecules and are found in various natural products. ebi.ac.uk These compounds are of particular interest in the pharmaceutical industry for the development of new therapeutic agents. ebi.ac.uknih.gov this compound, with its hydroxyl group at the ninth position and a ketone at the second, is a member of this class, and its specific arrangement of functional groups dictates its chemical properties and potential reactivity.

Overview of Structural Features and Functional Groups

The structure of this compound is explicitly defined by its IUPAC name. It consists of a nine-carbon chain (nonane) with several key features that determine its chemical identity.

| Feature | Description |

| Parent Chain | Nonane (B91170) (9 carbons) |

| Ketone Group | At carbon position 2 (-one) |

| Unsaturation | A carbon-carbon double bond at position 5 (-en-) |

| Branch | A methyl group at carbon position 6 |

| Hydroxyl Group | At carbon position 9 (-hydroxy) |

These functional groups—the ketone, the alkene (double bond), and the alcohol (hydroxyl group)—make the molecule polyfunctional. The interplay between these groups is a key area of interest for chemical research, as it can lead to complex and specific chemical reactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 925-24-6 chemsrc.com |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.249 g/mol |

Historical Context of Research on Related Natural Products

The study of compounds like this compound is deeply rooted in the long history of natural product chemistry. Many complex molecules isolated from natural sources, such as plants and microorganisms, possess similar structural motifs. A significant class of these are the terpenoids.

Terpenoids are a vast and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. researchgate.net They are responsible for the aromas, flavors, and colors of many plants. researchgate.net The historical investigation of terpenoids has been pivotal in the development of organic chemistry. researchgate.net

Key historical milestones in the research of related natural products include:

Ancient Use: Early civilizations utilized essential oils from plants for medicinal and aromatic purposes, laying the groundwork for the future isolation of chemical compounds. muzablends.com

19th Century - The Dawn of Terpene Chemistry: In the 19th century, chemists began to systematically isolate and study the components of essential oils. Otto Wallach's pioneering work on terpenes, for which he received the Nobel Prize in 1910, provided the first framework for understanding their structures. muzablends.com

20th Century - The Isoprene Rule: Leopold Ruzicka expanded on Wallach's work and formulated the "biogenetic isoprene rule," which explained the biosynthesis of terpenes from isoprene units. muzablends.commicrobiologyjournal.org This was a major breakthrough in understanding the construction of these natural products. Ruzicka was awarded the Nobel Prize in 1939 for his contributions. muzablends.com

The foundational knowledge gained from the study of terpenoids and other natural products provides a critical context for contemporary research on molecules like this compound. Understanding the biosynthesis and chemical properties of these related natural compounds can offer insights into the potential reactivity and applications of synthetically derived molecules with similar structural features.

Structure

3D Structure

Properties

CAS No. |

925-24-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

9-hydroxy-6-methylnon-5-en-2-one |

InChI |

InChI=1S/C10H18O2/c1-9(6-4-8-11)5-3-7-10(2)12/h5,11H,3-4,6-8H2,1-2H3 |

InChI Key |

IFMOISOLRHIDTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=O)C)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 9 Hydroxy 6 Methylnon 5 En 2 One and Analogues

Retrosynthetic Analysis of the 9-Hydroxy-6-methylnon-5-EN-2-one Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis reveals several key disconnections. The primary disconnection is at the C-C bond alpha to the ketone, suggesting an alkylation of a ketone enolate. Another strategic disconnection is at the olefin, pointing towards olefin metathesis as a powerful tool for its formation. chem-station.com The hydroxyl and methyl groups on the carbon chain also present opportunities for stereoselective introductions.

A plausible retrosynthetic pathway would involve:

Disconnection of the C7-C8 bond: This leads back to a 6-methyl-5-en-2-one fragment and a two-carbon electrophile containing a protected hydroxyl group.

Disconnection of the C4-C5 bond: This suggests an aldol-type reaction or a Wittig-type olefination to form the carbon skeleton and introduce the double bond.

Disconnection of the double bond: This points to an olefin metathesis reaction between two smaller alkene fragments. chem-station.comwikipedia.org

This analysis provides a roadmap for the forward synthesis, guiding the choice of reactions and starting materials.

Targeted Synthesis of the Hydroxyketone Moiety

Alkylation Strategies for Carbon Chain Extension

Alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. nih.gov In the context of synthesizing this compound, α-alkylation of a suitable ketone precursor is a key step for extending the carbon chain. nih.govorganic-chemistry.org This typically involves the generation of an enolate from the ketone, which then acts as a nucleophile to attack an alkyl halide or other electrophile. nih.govyoutube.com

Challenges in this step include controlling the regioselectivity of the alkylation in unsymmetrical ketones. nih.gov The use of specific bases and reaction conditions can favor the formation of either the kinetic or thermodynamic enolate, thus directing the alkylation to the desired α-carbon. nih.gov For instance, bulky bases like lithium diisopropylamide (LDA) tend to form the less substituted (kinetic) enolate. nih.gov

Recent advancements have focused on developing more environmentally friendly and efficient alkylation methods. These include the use of transition metal catalysts, such as those based on nickel, which can facilitate the α-alkylation of ketones with alcohols through a "borrowing hydrogen" strategy. nih.gov This approach avoids the need for pre-functionalized electrophiles and generates water as the only byproduct.

Controlled Oxidation Reactions in Hydroxyketone Formation

The introduction of the hydroxyl group at the C9 position requires a controlled oxidation reaction. A common strategy involves the oxidation of a precursor molecule containing a C-H bond at the desired position. Various oxidizing agents can be employed, and the choice depends on the specific substrate and the desired selectivity.

Quinone-based oxidants, for example, are known to be effective in the selective oxidation of organic molecules. nih.gov The reaction mechanism often involves a redox cycle where the quinone is reduced and subsequently re-oxidized. nih.gov For the synthesis of α-hydroxy ketones, molecular oxygen can be used as the ultimate oxidant in the presence of a suitable catalyst. acs.org Phase-transfer catalysis has emerged as a powerful technique for the enantioselective α-hydroxylation of ketones using molecular oxygen. acs.org This method offers an operationally simple and economical route to chiral α-hydroxy ketones. acs.org

Stereoselective Approaches to Hydroxyl and Olefinic Centers

The presence of a stereocenter at the C6 position (bearing the methyl group) and the E/Z geometry of the double bond necessitates stereoselective synthetic methods.

For the stereoselective introduction of the hydroxyl group, chiral catalysts or auxiliaries can be employed during the oxidation step. As mentioned earlier, phase-transfer catalysts have been successfully used for the enantioselective α-hydroxylation of ketones. acs.org

The stereochemistry of the C5-C6 double bond can be controlled through various olefination reactions. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are classic methods for forming alkenes with good stereocontrol. The choice of the ylide and the reaction conditions can influence the E/Z selectivity.

Construction of the Nonene Backbone

The nine-carbon chain with a double bond at the C5 position forms the backbone of the target molecule. Olefin metathesis has become a go-to method for the efficient construction of such backbones. chem-station.comwikipedia.org

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. chem-station.comwikipedia.orgsigmaaldrich.cn For the synthesis of this compound, a cross-metathesis reaction between two smaller, appropriately functionalized olefins can be envisioned. wikipedia.org

The success of olefin metathesis lies in the development of highly active and functional-group-tolerant catalysts, such as the Grubbs and Schrock catalysts. chem-station.comsigmaaldrich.cn These catalysts allow for the reaction to be performed under mild conditions and in the presence of various functional groups. sigmaaldrich.cn The stereoselectivity of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. For example, specific molybdenum-based catalysts have been developed for Z-selective cross-metathesis reactions. nih.gov

The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate. wikipedia.org The reaction is typically driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577) gas. chem-station.com

| Catalyst Generation | Key Features | Typical Applications |

| Grubbs First Generation | Bench-stable, good functional group tolerance. | Ring-closing metathesis (RCM), cross-metathesis (CM). sigmaaldrich.cn |

| Grubbs Second Generation | Higher activity than first generation, effective for more demanding substrates. | RCM, CM of sterically hindered and electron-deficient olefins. sigmaaldrich.cn |

| Hoveyda-Grubbs Catalysts | Increased stability and tailored initiation rates. | RCM, CM, particularly for the synthesis of tetrasubstituted olefins. sigmaaldrich.cn |

| Schrock Catalysts (Molybdenum-based) | Extremely high activity. | Metathesis of highly hindered olefins. chem-station.com |

| Z-Selective Molybdenum Catalysts | High selectivity for the formation of Z-alkenes. | Synthesis of Z-isomers of disubstituted alkenes. nih.gov |

Grignard Reagent Additions and Subsequent Transformations

The addition of Grignard reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov In the context of synthesizing γ-hydroxy-α,β-unsaturated ketones, a plausible strategy involves the reaction of a Grignard reagent with a suitable ester or aldehyde precursor. For instance, the reaction of a Grignard reagent with an ester leads to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent. libretexts.orgchemistrysteps.commasterorganicchemistry.com The initial addition-elimination reaction forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. chemistrysteps.com

Alternatively, the 1,2-addition of a Grignard reagent to an α,β-unsaturated aldehyde can yield a γ-hydroxy-α,β-unsaturated system. The chemoselectivity of Grignard reagents to undergo 1,2- versus 1,4-conjugate addition to α,β-unsaturated carbonyls is a critical factor. Generally, Grignard reagents favor 1,2-addition, leading to the desired allylic alcohol upon workup.

A hypothetical retrosynthetic analysis for this compound could involve the disconnection of the C6-C7 bond, suggesting a Grignard reaction between a propenyl Grignard reagent and a protected hydroxy-ketone fragment. The inherent reactivity of the Grignard reagent necessitates careful planning, especially when other electrophilic sites or acidic protons are present in the molecule. masterorganicchemistry.com

Table 1: Examples of Grignard Reactions for the Formation of Alcohols

| Starting Material | Grignard Reagent | Product | Reference |

|---|---|---|---|

| Formaldehyde | R-MgX | Primary Alcohol | nih.gov |

| Aldehyde | R-MgX | Secondary Alcohol | nih.gov |

| Ketone | R-MgX | Tertiary Alcohol | nih.gov |

| Ester | 2 equiv. R-MgX | Tertiary Alcohol | libretexts.orgchemistrysteps.com |

Ultrasound-Promoted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient tool in organic synthesis. nih.gov Ultrasound irradiation can enhance reaction rates, improve yields, and promote selectivity by generating localized high temperatures and pressures through acoustic cavitation. tandfonline.comresearchgate.net While specific ultrasound-promoted syntheses of this compound are not extensively documented, the principles of sonochemistry can be applied to analogous transformations.

For instance, ultrasound has been successfully employed in the synthesis of various heterocyclic compounds and in condensation reactions. nih.gov The use of ultrasound can be particularly advantageous in reactions involving solid reagents or heterogeneous catalysts, as the mechanical effects of cavitation can lead to particle size reduction and surface activation. A convenient method for preparing 5-hydroxy-5-trihalo-4,5-dihydroisoxazoles and beta-enamino trihalomethyl ketones has been reported using water as a solvent under ultrasound irradiation. nih.gov

Table 2: Advantages of Ultrasound-Promoted Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Increased Reaction Rates | Cavitational collapse generates localized high temperatures and pressures, accelerating reactions. | tandfonline.com |

| Improved Yields and Selectivity | Sonication can lead to more efficient reactions with fewer side products. | nih.gov |

| Milder Reaction Conditions | Reactions can often be carried out at lower temperatures and pressures. | researchgate.net |

| Enhanced Mass Transfer | The acoustic streaming and micro-jets improve the mixing of reagents. | nih.gov |

| Green Chemistry | Reduces energy consumption and can enable the use of environmentally benign solvents like water. | nih.govnih.gov |

Protecting Group Strategies and Deprotection in Complex Synthesis

The synthesis of polyfunctional molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. pressbooks.pub Both the hydroxyl and carbonyl groups in the target molecule can interfere with various synthetic transformations. Therefore, a carefully designed protecting group strategy is essential.

The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of non-acidic reagents, including Grignard reagents. masterorganicchemistry.comnumberanalytics.com Silyl ethers are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Deprotection is readily achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. masterorganicchemistry.com

The ketone functionality can be protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. pressbooks.pub Acetals are stable to basic and nucleophilic reagents, including Grignards, but are easily cleaved by aqueous acid. pressbooks.pub The choice of protecting groups and the sequence of their introduction and removal are critical for the success of a complex synthesis.

Table 3: Common Protecting Groups for Alcohols and Ketones

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Alcohol | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole | TBAF or H+ | masterorganicchemistry.comnumberanalytics.com |

| Alcohol | Tetrahydropyranyl (THP) ether | Dihydropyran, H+ | Aqueous Acid | masterorganicchemistry.com |

| Alcohol | Benzyl (Bn) ether | BnBr, NaH | H2, Pd/C | uwindsor.cayoutube.com |

| Ketone | Acetal (e.g., from ethylene glycol) | Ethylene glycol, H+ | Aqueous Acid | pressbooks.pub |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of γ-hydroxy-α,β-unsaturated ketones can be approached through various routes, each with its own advantages and disadvantages in terms of efficiency and selectivity.

A Grignard-based approach offers a direct method for carbon-carbon bond formation but may suffer from issues of chemoselectivity (1,2- vs. 1,4-addition) and the need for protecting groups. The efficiency of this route is highly dependent on the specific substrates and reaction conditions.

Olefin cross-metathesis has emerged as a powerful tool for the synthesis of complex molecules. A tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition sequence has been reported for the synthesis of syn-1,2- and syn-1,3-diol derivatives, which are structurally related to the target compound. researchgate.net This method can offer high stereocontrol.

Enzymatic and biocatalytic approaches provide another avenue, often with excellent enantioselectivity. For example, chiral cyanohydrins can be used as precursors for the synthesis of chiral γ-hydroxy-α,β-unsaturated esters. mdpi.org

Table 4: Comparison of Synthetic Routes to γ-Hydroxy-α,β-unsaturated Ketones and Analogues

| Synthetic Route | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reagent Addition | C-C bond formation via nucleophilic addition to carbonyls. | Direct, well-established. | Requires protecting groups, potential for side reactions (e.g., 1,4-addition). |

| Olefin Cross-Metathesis | C=C bond formation catalyzed by transition metals. | High efficiency, good functional group tolerance. | Requires specific catalysts, potential for E/Z selectivity issues. |

| Horner-Wittig Reaction | Conversion of aldehydes to α,β-unsaturated esters. | Good control over double bond geometry. | Requires phosphine (B1218219) oxide reagent, produces stoichiometric byproduct. |

| Enzymatic/Biocatalytic | Use of enzymes for stereoselective transformations. | High enantioselectivity, mild reaction conditions. | Substrate scope can be limited, enzyme availability and stability. |

Chemical Reactivity and Mechanistic Studies of 9 Hydroxy 6 Methylnon 5 En 2 One

Reactions Involving the Hydroxyl Group

The secondary allylic hydroxyl group is a primary site for various chemical transformations, including oxidation and derivatization, which are fundamental for modifying the molecule's structure and for its use in further synthetic steps.

Oxidation Reactions

The oxidation of the secondary allylic alcohol in 9-Hydroxy-6-methylnon-5-en-2-one can yield the corresponding α,β-unsaturated ketone. A variety of reagents can be employed for this transformation, with the choice of oxidant influencing the selectivity and reaction efficiency. Common methods for the oxidation of allylic alcohols include the use of manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin periodinane oxidations. These reagents are generally effective for oxidizing allylic alcohols without affecting other sensitive functional groups in the molecule.

Enzyme-catalyzed allylic oxidations have also gained significant attention due to their high selectivity and mild reaction conditions. nih.gov Biocatalysts, such as certain enzymes and mutants, can facilitate the C-H oxyfunctionalization to produce allylic oxidized products, offering a green and sustainable alternative to traditional chemical methods. nih.gov

The following table summarizes common oxidizing agents for the conversion of allylic alcohols to α,β-unsaturated ketones:

| Oxidizing Agent | Typical Solvent(s) | General Observations |

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Highly selective for allylic and benzylic alcohols. The reaction is heterogeneous and often requires a large excess of the reagent. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | A versatile and reliable reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is known to be effective for allylic systems. |

| Dess-Martin Periodinane (DMP) | Dichloromethane | A mild and highly efficient oxidant that allows for the rapid conversion of alcohols to aldehydes or ketones at room temperature. It is well-suited for substrates with sensitive functional groups. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | A very mild and effective method for oxidizing alcohols. It avoids the use of heavy metals and is often used in the synthesis of complex molecules. The reaction is typically run at low temperatures. |

| TEMPO-based oxidations | Dichloromethane, Acetonitrile | Catalytic systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., sodium hypochlorite) are highly selective for primary and secondary alcohols. |

Derivatization for Synthetic Utility

The hydroxyl group of this compound can be readily derivatized to alter its reactivity or to introduce new functionalities. Common derivatization reactions include esterification, etherification, and conversion to a leaving group for subsequent substitution or elimination reactions. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. This can serve as a protecting group or modulate the molecule's biological activity.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This transformation facilitates nucleophilic substitution reactions at the C9 position. The allylic nature of this leaving group also makes it susceptible to Sₙ2' reactions, where a nucleophile attacks the γ-carbon of the alkene, leading to a rearranged product.

Another important derivatization is the conversion to a silyl (B83357) ether, for example, by reaction with tert-butyldimethylsilyl chloride (TBSCl) and imidazole. Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.

Transformations of the Ketone Moiety

The ketone functional group at the C2 position, being part of an α,β-unsaturated system due to the C5-C6 double bond, exhibits characteristic reactivity at both the carbonyl carbon and the α-protons.

Carbonyl Reactivity and Nucleophilic Additions

The carbonyl group in this compound is electrophilic and can undergo nucleophilic addition reactions. However, due to the conjugation with the alkene, it is part of an enone system, which presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). The type of nucleophilic attack, either direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon, is determined by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, attacking the carbonyl carbon directly to form a tertiary alcohol after workup. researchgate.net In contrast, soft nucleophiles, like cuprates (Gilman reagents), amines, and thiols, preferentially undergo 1,4-addition (Michael addition). This reaction proceeds via an enolate intermediate, which is then protonated at the α-carbon to yield a saturated ketone. researchgate.net

| Nucleophile Type | Preferred Addition | Product of Reaction with this compound (after workup) |

| Hard (e.g., CH₃MgBr) | 1,2-Addition | 2,6-Dimethyl-9-hydroxynon-5-en-2-ol |

| Soft (e.g., (CH₃)₂CuLi) | 1,4-Addition | 9-Hydroxy-4,6-dimethylnonan-2-one |

| Amines (e.g., R₂NH) | 1,4-Addition | 4-(Dialkylamino)-9-hydroxy-6-methylnonan-2-one |

| Thiols (e.g., RSH) | 1,4-Addition | 9-Hydroxy-6-methyl-4-(alkylthio)nonan-2-one |

Alpha-Proton Reactivity and Enolization

The protons on the carbons adjacent to the ketone (the α-protons at C1 and C3) are acidic and can be removed by a base to form an enolate. The acidity of the α-protons in a ketone typically results in a pKa of around 19-20. The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation and aldol (B89426) condensations.

The enolate can be formed under either kinetic or thermodynamic control. The use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures will preferentially deprotonate the less hindered α-carbon (C1), leading to the kinetic enolate. In contrast, a weaker base under equilibrium conditions will favor the formation of the more substituted and thermodynamically more stable enolate at the C3 position.

The enolate can then react with electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position. This allows for the elaboration of the carbon skeleton of the molecule.

Reactivity of the Alkene Functionality

The trisubstituted alkene at the C5-C6 position is also a site of reactivity, although it is generally less reactive than a terminal or disubstituted alkene due to steric hindrance. Nevertheless, it can undergo several characteristic alkene reactions.

Electrophilic addition reactions, such as hydrohalogenation or hydration, will follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C5) to form a more stable tertiary carbocation at C6. The subsequent attack of the nucleophile at C6 would yield the addition product.

The alkene can also undergo hydrogenation in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) to yield the corresponding saturated alkanol, 9-hydroxy-6-methylnonan-2-one (B14743829). This reaction is typically performed under a hydrogen atmosphere.

Furthermore, the alkene can be a substrate for other transformations such as epoxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), or dihydroxylation with osmium tetroxide. The trisubstituted nature of the alkene can influence the stereochemical outcome of these reactions. The ene reaction is another possibility, where the allylic hydrogen on the C4 or C7 position could participate in a reaction with a suitable enophile.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound offers the potential for the reduction of either the carbon-carbon double bond, the ketone, or both, depending on the chosen catalyst and reaction conditions. libretexts.org This selectivity is a key consideration in synthetic planning.

The reduction of an α,β-unsaturated ketone system can be directed towards the saturation of the alkene, the reduction of the carbonyl to an alcohol, or the complete reduction of both functionalities. nih.gov While this compound is not a conjugated system, the principles of chemoselective hydrogenation are still applicable.

For the selective hydrogenation of the C=C double bond, catalysts such as Palladium on carbon (Pd/C) are commonly employed under mild conditions. libretexts.org This would yield 9-hydroxy-6-methylnonan-2-one. To achieve the reduction of the ketone to a secondary alcohol, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used. However, for catalytic hydrogenation to selectively reduce the ketone in the presence of an alkene, specialized catalysts and conditions would be required, and this is often more challenging.

The use of catalysts like Rhodium or Iridium can be effective for the asymmetric hydrogenation of unsaturated ketones. acs.org For instance, certain Iridium catalysts with chiral N,P-ligands have shown high enantioselectivity in the hydrogenation of trisubstituted enones. acs.org Applying such a system to this compound could potentially lead to the stereoselective formation of 9-hydroxy-6-methylnonan-2-ol.

| Catalyst System | Primary Product |

| H₂, Pd/C | 9-hydroxy-6-methylnonan-2-one |

| H₂, Raney Ni | 6-methylnonane-2,9-diol |

| H₂, Rh-chiral phosphine (B1218219) | (2R or 2S)-6-methylnonane-2,9-diol |

Table 2: Potential Products of Catalytic Hydrogenation of this compound under Various Conditions.

Rearrangement Reactions and Isomerization

The structure of this compound, specifically the presence of the α-hydroxy ketone moiety that can be generated from it, makes it a potential substrate for rearrangement reactions. A key example is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde, typically induced by acid or base. wikipedia.orgresearchgate.net

While this compound itself is not an α-hydroxy ketone, its dihydroxylated derivative, (5,6,9-trihydroxy-6-methylnonan-2-one), contains the necessary functionality for such a rearrangement. For example, treatment of the diol with an acid or base could induce rearrangement. The α-ketol rearrangement is a reversible process that favors the more thermodynamically stable α-hydroxy carbonyl compound. wikipedia.org

Another potential isomerization for this compound would be the migration of the double bond. Under acidic or basic conditions, it is conceivable that the double bond could shift to a more stable, conjugated position, forming 9-hydroxy-6-methylnon-4-en-2-one or 9-hydroxy-6-methylnon-6-en-2-one. However, the trisubstituted nature of the existing double bond provides a degree of thermodynamic stability.

Tandem Reactions and Cascade Processes

The multiple functional groups within this compound make it an ideal candidate for tandem or cascade reactions, where a single set of reagents can trigger a sequence of bond-forming events. wordpress.com Such processes are highly efficient in building molecular complexity.

A hypothetical tandem reaction could be initiated by the oxidation of the secondary alcohol at C9 to a ketone. The resulting diketone could then undergo an intramolecular aldol condensation, leading to the formation of a cyclic product. The regioselectivity of this cyclization would depend on which enolate is formed and which ketone is attacked.

Another possibility involves the initial dihydroxylation of the double bond, as described in section 4.3.1. The resulting diol could then undergo a cascade of reactions. For instance, selective protection of the primary and secondary hydroxyl groups followed by oxidation of the remaining hydroxyl could set the stage for further transformations. In the context of polyketide synthesis, complex cyclizations are often observed, and the linear chain of this compound is reminiscent of a polyketide precursor. nih.gov

A plausible tandem sequence could involve:

Oxidation: Conversion of the C9 alcohol to an aldehyde or ketone.

Intramolecular Reaction: An intramolecular reaction such as an aldol or Michael addition, depending on the initial transformation, to form a cyclic structure.

These types of cascade reactions are highly valuable in the total synthesis of natural products, allowing for the rapid construction of complex molecular architectures from relatively simple starting materials.

Advanced Analytical Techniques for Characterization of 9 Hydroxy 6 Methylnon 5 En 2 One

Mass Spectrometry (MS) Fragmentation Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The monoisotopic mass of 9-Hydroxy-6-methylnon-5-en-2-one is 170.13068 g/mol , a critical value for its identification.

High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements, which in turn allows for the determination of the elemental composition of the molecule and its fragments. Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers provide the necessary resolution and mass accuracy for this purpose. For instance, the analysis of long-chain ketones has been successfully performed using high-resolution MS, demonstrating its potential for sensitive and accurate measurements. whoi.edu

The fragmentation of this compound in the mass spectrometer provides a unique fingerprint that is dependent on the ionization method used. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.

Alpha-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. For this compound, this could result in the loss of various alkyl radicals, leading to the formation of characteristic fragment ions.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. youtube.com

The presence of a hydroxyl group and a carbon-carbon double bond introduces additional fragmentation possibilities, such as dehydration (loss of H₂O) and cleavage at the allylic or vinylic positions. The interplay of these fragmentation pathways results in a complex mass spectrum that, when carefully interpreted, reveals the structural motifs of the molecule.

Ionization Modes and Parameters

The choice of ionization mode is critical in mass spectrometry as it significantly influences the type and extent of fragmentation. For a molecule like this compound, both hard and soft ionization techniques can be employed, each providing complementary information.

Electron Ionization (EI): This is a hard ionization technique commonly used in conjunction with Gas Chromatography (GC-MS). EI typically leads to extensive fragmentation, providing a detailed structural fingerprint. The resulting mass spectrum is often complex but highly reproducible, making it suitable for library matching. For long-chain aldehydes and ketones, GC-MS analysis has been a standard method. scirp.orgnih.gov

Electrospray Ionization (ESI): This is a soft ionization technique, often coupled with Liquid Chromatography (LC-MS). ESI is particularly useful for analyzing polar and thermally labile molecules like this compound. It typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), with minimal in-source fragmentation. This allows for the clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion, providing structural information. Studies on similar long-chain unsaturated ketones, known as alkenones, have shown that ESI performs well, providing similar response factors for various unsaturated forms. nih.gov

Table 1: Comparison of Ionization Modes for the Analysis of this compound

| Ionization Mode | Typical Application | Fragmentation | Information Obtained |

| Electron Ionization (EI) | GC-MS | Extensive | Detailed structural fingerprint, suitable for library matching. |

| Electrospray Ionization (ESI) | LC-MS | Minimal (soft ionization) | Accurate molecular weight determination, suitable for subsequent MS/MS analysis. |

The optimization of ionization parameters, such as the electron energy in EI or the capillary voltage and cone voltage in ESI, is crucial for obtaining high-quality mass spectra with optimal sensitivity and fragmentation patterns.

Data-Dependent Acquisition Strategies

Data-Dependent Acquisition (DDA) is a powerful strategy used in modern mass spectrometry to automatically select and fragment ions of interest from a complex mixture. In a typical DDA experiment, a full scan MS spectrum is first acquired to identify the most abundant precursor ions. The instrument then automatically switches to MS/MS mode to acquire fragmentation spectra for a predefined number of these top precursor ions. This approach is highly efficient for identifying unknown compounds in a sample.

For the analysis of this compound and its potential isomers, a DDA strategy coupled with LC-MS would be highly beneficial. The process would involve:

Survey Scan: An initial high-resolution full MS scan to detect all eluting ions.

Precursor Selection: The mass spectrometer's software identifies the most intense ions within a specified m/z range.

MS/MS Acquisition: The selected precursor ions are sequentially isolated and fragmented, and their product ion spectra are recorded.

Dynamic Exclusion: To increase the number of unique compounds identified, ions that have been recently fragmented can be temporarily excluded from re-selection.

This strategy ensures that even low-abundance isomers can be targeted for fragmentation, providing valuable structural information that might otherwise be missed in a non-targeted approach. The use of ion mobility-enabled DDA can further enhance the separation of co-eluting isomeric metabolites by resolving them based on their drift times before fragmentation. waters.com

Challenges in Identification and Differentiation of Isomers

One of the most significant analytical challenges in the characterization of this compound is the potential presence of numerous isomers. These isomers can have the same molecular formula and, therefore, the same exact mass, making them indistinguishable by low-resolution mass spectrometry alone. Isomers can differ in the position of the double bond, the methyl group, and the hydroxyl group, as well as in their stereochemistry (cis/trans or E/Z isomers of the double bond, and enantiomers/diastereomers due to the chiral center at the hydroxylated carbon).

Differentiating these isomers often requires a combination of advanced analytical techniques:

High-Resolution Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with appropriate columns can separate many isomers based on their different physical properties, such as boiling point and polarity. The retention time provides an additional dimension of identification. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS): While isomers have the same precursor ion mass, their fragmentation patterns in MS/MS can differ. Subtle differences in the relative abundances of fragment ions can be used to distinguish between them. However, for closely related isomers, the fragmentation spectra can be very similar, requiring careful analysis.

Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge. researchgate.netpolyu.edu.hknih.gov Isomers often have different three-dimensional structures, which results in different drift times through the ion mobility cell. Coupling IMS with mass spectrometry (IM-MS) provides an additional layer of separation, enabling the resolution of isomers that cannot be separated by chromatography or mass spectrometry alone. nih.gov For instance, the glucuronides of dihydroxylated metabolites, which are co-eluting isomers, have been successfully characterized using IMS-enabled DDA. waters.com

Table 2: Analytical Techniques for Isomer Differentiation of this compound

| Technique | Principle of Separation | Application in Isomer Differentiation |

| High-Resolution Chromatography (GC/HPLC) | Differences in physical properties (e.g., boiling point, polarity). | Separation of isomers based on their retention times. |

| Tandem Mass Spectrometry (MS/MS) | Differences in fragmentation patterns of precursor ions. | Differentiation based on unique fragment ions or different relative abundances of common fragments. |

| Ion Mobility Spectrometry (IM-MS) | Differences in ion size, shape, and charge in the gas phase. | Separation of isomers with identical mass and similar chromatographic behavior based on their drift times. |

The definitive identification and differentiation of the various isomers of this compound therefore necessitate a multi-faceted analytical approach, integrating high-performance separation techniques with sophisticated mass spectrometric methods.

Computational and Theoretical Chemistry Approaches for 9 Hydroxy 6 Methylnon 5 En 2 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. For 9-Hydroxy-6-methylnon-5-en-2-one, DFT calculations can provide crucial insights into its reactivity.

The conjugated system of the α,β-unsaturated ketone in this compound is of particular interest. The presence of the electron-withdrawing carbonyl group conjugated with the carbon-carbon double bond creates electrophilic centers at both the carbonyl carbon and the β-carbon. youtube.com DFT can be used to calculate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. The LUMO, for instance, is expected to have significant lobes on both the carbonyl carbon and the β-carbon, indicating that both sites are susceptible to nucleophilic attack. nih.gov

Furthermore, DFT calculations can be employed to determine the activation barriers for various reactions. For example, in the context of hydrogenation, DFT can predict whether the C=C or C=O bond is more likely to be reduced. Studies on similar α,β-unsaturated ketones, such as methyl vinyl ketone, have shown that the activation barrier for hydrogenating the C=C bond is typically lower than for the C=O bond on metal catalysts like Platinum and Ruthenium. acs.org This suggests that selective hydrogenation of the double bond in this compound to yield 9-hydroxy-6-methylnonan-2-one (B14743829) would be favored.

Table 1: Calculated Activation Barriers for Hydrogenation of a Model α,β-Unsaturated Ketone (Methyl Vinyl Ketone) on Pt(111) and Ru(0001) Surfaces

| Reaction Step | Catalyst | Activation Barrier (kJ/mol) |

| C=C Hydrogenation | Pt(111) | Value not specified in abstract |

| C=O Hydrogenation | Pt(111) | Value not specified in abstract |

| C=C Hydrogenation | Ru(0001) | Value not specified in abstract |

| C=O Hydrogenation | Ru(0001) | Value not specified in abstract |

| Activation barriers are generally higher for C=O hydrogenation compared to C=C hydrogenation on these surfaces, controlling selectivity. acs.org |

DFT can also be used to study the influence of substituents on reactivity. The methyl group at the 6-position and the hydroxy group at the 9-position in this compound will influence the electronic properties of the molecule, and DFT can quantify these effects.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable bonds, leading to a large number of possible conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. nih.govnih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations can identify the most stable low-energy conformations in different environments, such as in a vacuum or in a solvent. This is crucial as the conformation of a molecule can significantly affect its properties and biological activity. The simulations can reveal the preferred orientations of the aliphatic chain, the geometry around the double bond, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR studies on this compound and its close analogs are publicly available, the methodology can be described.

A QSAR study on analogs of this compound would involve synthesizing or computationally generating a library of related compounds with variations in their structure. For example, the length of the alkyl chain, the position of the methyl group, or the nature of the substituent at the 9-position could be varied. The biological activity of these compounds would then be measured experimentally.

Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. It can also provide insights into the molecular features that are important for the desired activity.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound | Log(1/IC50) | LogP | Molecular Weight | Dipole Moment (Debye) |

| Analog 1 | 4.5 | 2.8 | 184.28 | 2.5 |

| Analog 2 | 4.8 | 3.1 | 198.31 | 2.6 |

| Analog 3 | 4.2 | 2.5 | 170.25 | 2.4 |

| Analog 4 | 5.1 | 3.5 | 212.34 | 2.7 |

This table is for illustrative purposes only and does not represent real experimental data.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netmdpi.com These predictions are invaluable for validating experimental data and for assigning signals in complex spectra.

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. mdpi.comacs.org The predicted spectrum can be compared with the experimental spectrum to confirm the structure of the compound. Discrepancies between the predicted and experimental spectra can indicate the presence of impurities or an incorrect structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₃ | ~2.1 | ~208 (C=O) |

| C4-H₂ | ~2.5 | ~45 |

| C5-H | ~6.1 | ~125 |

| C6-CH₃ | ~1.7 | ~140 |

| C9-H | ~3.6 | ~60 |

These are approximate values based on typical chemical shifts for similar functional groups and are not from a specific calculation on this molecule. researchgate.net

Similarly, the IR spectrum of this compound can be computationally predicted. The calculation of vibrational frequencies can help in assigning the characteristic absorption bands, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and the O-H stretch of the alcohol. The C=O stretching frequency in α,β-unsaturated ketones is typically found at a lower wavenumber (around 1685-1665 cm⁻¹) compared to saturated ketones due to conjugation. researchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.orgrsc.org For this compound, computational studies can be used to investigate the mechanisms of various reactions it might undergo.

As an α,β-unsaturated ketone, it can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the double bond. youtube.com Computational studies can model the reaction pathways for both types of additions with different nucleophiles. By calculating the energies of the transition states and intermediates, it is possible to predict which pathway is more favorable under specific conditions.

For instance, the reaction with organometallic reagents like Grignard reagents typically favors 1,2-addition, while softer nucleophiles like Gilman cuprates tend to favor 1,4-addition. Computational studies can rationalize these experimental observations by analyzing the orbital interactions and the stability of the intermediates.

Furthermore, computational methods can be used to study the mechanism of its formation, for example, through an aldol (B89426) condensation reaction. By modeling the entire reaction pathway, it is possible to identify the rate-determining step and to understand the factors that control the stereoselectivity of the reaction. Studies on the atmospheric oxidation of similar α,β-unsaturated ketones have also been performed, providing insights into their environmental fate. copernicus.orgcopernicus.org

Future Directions and Research Perspectives in 9 Hydroxy 6 Methylnon 5 En 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The creation of 9-Hydroxy-6-methylnon-5-en-2-one in the laboratory is a fundamental step for its detailed study. Future research will likely focus on developing efficient and environmentally friendly methods for its synthesis. Current approaches to similar unsaturated hydroxy ketones often involve multiple steps and the use of harsh reagents. organic-chemistry.orgdeepdyve.comorganic-chemistry.org A key goal will be to design a convergent synthesis that allows for the rapid assembly of the molecular backbone.

Sustainable or "green" chemistry principles will be at the forefront of these synthetic endeavors. This includes the use of non-toxic solvents, catalytic reactions to minimize waste, and starting materials derived from renewable resources. organic-chemistry.org For instance, a potential strategy could involve an aldol (B89426) condensation to form the carbon skeleton, followed by a stereoselective reduction of the ketone to introduce the hydroxyl group.

| Synthetic Approach | Key Reactions | Potential Advantages | Challenges |

|---|---|---|---|

| Convergent Synthesis | Aldol addition, Wittig reaction | High efficiency, modularity | Stereocontrol at C6 and C9 |

| Linear Synthesis | Grignard reaction, oxidation, olefination | Stepwise control | Longer reaction sequence |

| Biocatalytic Synthesis | Enzyme-catalyzed reactions | High stereoselectivity, mild conditions | Enzyme availability and stability |

Elucidation of Undiscovered Biosynthetic Enzymes and Mechanisms

The structure of this compound suggests it may be a natural product, likely of microbial origin. Fungi, in particular, are known to produce a vast array of polyketides, a class of compounds to which this molecule may belong. nih.govnih.govbris.ac.uk Future research will aim to identify the organism that produces this compound and to unravel the enzymatic machinery responsible for its creation.

This will involve screening microbial extracts for the presence of this compound. Once a producing organism is identified, genome mining techniques can be employed to find the corresponding biosynthetic gene cluster. rsc.orgescholarship.org It is hypothesized that a Polyketide Synthase (PKS) enzyme is responsible for assembling the carbon chain from simple precursors like acetyl-CoA and malonyl-CoA. nih.gov Subsequent tailoring enzymes, such as ketoreductases and dehydratases, would then modify the polyketide backbone to yield the final structure. rsc.org

| Enzyme Type | Proposed Function in Biosynthesis | Substrate | Product |

|---|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the nonane (B91170) backbone | Acetyl-CoA, Malonyl-CoA | Polyketide intermediate |

| Ketoreductase (KR) | Reduction of a keto group to a hydroxyl group | Keto intermediate | Hydroxy intermediate |

| Dehydratase (DH) | Removal of a water molecule to form a double bond | Hydroxy intermediate | Unsaturated intermediate |

| Enoylreductase (ER) | Reduction of a carbon-carbon double bond | Unsaturated intermediate | Saturated intermediate |

Advanced Stereochemical Control in Synthesis

The presence of a stereocenter at the C9 hydroxyl group and the potential for E/Z isomerism at the C5-C6 double bond means that this compound can exist as multiple stereoisomers. It is crucial to develop synthetic methods that can selectively produce each of these isomers, as they are likely to have different biological activities. nih.govorganic-chemistry.orgethz.ch

Future research will focus on the application of modern asymmetric synthesis techniques. nih.gov This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key bond-forming reactions. organic-chemistry.orgrsc.org For example, a chiral reducing agent could be used to selectively form one enantiomer of the C9 alcohol. The stereochemistry of the double bond could be controlled through the use of stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons reaction.

Application of Integrated Omics Approaches for Discovery

To discover natural sources of this compound and to understand its biological role, integrated "omics" approaches will be indispensable. nih.govnih.govresearchgate.net Metabolomics, the large-scale study of small molecules, can be used to screen for the presence of the compound in complex biological samples. ijpsr.com Transcriptomics, the study of gene expression, can provide insights into the conditions under which the biosynthetic genes for this compound are activated. uic.edu

By combining these approaches, researchers can correlate the production of this compound with the expression of specific genes, providing strong evidence for the involvement of those genes in its biosynthesis. uic.edu This multi-omics strategy will accelerate the discovery of this and other novel natural products. researchgate.net

Exploration of New Methodologies for Structural Characterization

While the basic structure of this compound is known, a complete and unambiguous characterization of its stereochemistry requires advanced analytical techniques. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be essential for confirming the connectivity of the atoms and for deducing the relative stereochemistry.

Mass spectrometry (MS) will play a crucial role in confirming the molecular weight and elemental composition. nih.gov Techniques such as tandem MS (MS/MS) can provide valuable information about the fragmentation pattern of the molecule, which can aid in its structural elucidation. nih.gov For the definitive determination of the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative may be necessary.

Potential for Derivatization to Explore Structure-Function Relationships

To explore the potential biological activities of this compound, it will be necessary to synthesize a variety of its derivatives. By systematically modifying different parts of the molecule, researchers can investigate how these changes affect its function. This is known as developing a Structure-Activity Relationship (SAR). nih.gov

For example, the hydroxyl group at C9 could be esterified or etherified to probe the importance of its hydrogen-bonding capability. The ketone at C2 could be reduced or converted to other functional groups. The double bond at C5 could be hydrogenated or epoxidized. The methyl group at C6 could be altered to larger or smaller alkyl groups. The insights gained from these studies will be invaluable for designing more potent and selective analogs for potential therapeutic or other applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.